beta-Estradiol 3,17-disulfate dipotassium salt

描述

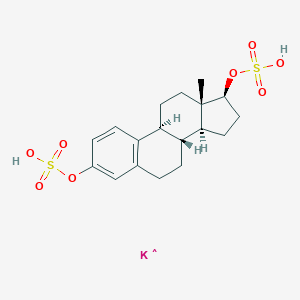

β-Estradiol 3,17-disulfate dipotassium salt (CAS: 17046-60-5) is a sulfated derivative of 17β-estradiol, a major endogenous estrogen. Its molecular formula is C₁₈H₂₄O₈S₂·2K, with a molecular weight of 471.6 g/mol . The compound features sulfate groups at both the 3- and 17-positions of the estradiol backbone, rendering it a doubly sulfated conjugate. This modification significantly reduces its hormonal activity compared to free estradiol, as sulfation enhances water solubility and promotes excretion via renal or biliary pathways .

It is commercially available as a sterile powder (≥95% purity) with a recommended storage temperature of -20°C . The dipotassium salt form improves solubility in aqueous solutions, making it suitable for in vitro studies. Notably, β-estradiol 3,17-disulfate dipotassium salt acts as an inhibitor of glutathione S-transferase (GST), a family of enzymes involved in detoxification and steroid metabolism .

属性

InChI |

InChI=1S/C18H24O8S2.K/c1-18-9-8-14-13-5-3-12(25-27(19,20)21)10-11(13)2-4-15(14)16(18)6-7-17(18)26-28(22,23)24;/h3,5,10,14-17H,2,4,6-9H2,1H3,(H,19,20,21)(H,22,23,24);/t14-,15-,16+,17+,18+;/m1./s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRAJNJFKHRQXBQ-CMZLOHJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[K] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[K] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24KO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585143 | |

| Record name | PUBCHEM_16219305 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17046-60-5 | |

| Record name | PUBCHEM_16219305 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Regioselective Sulfation Strategies

The synthesis of beta-estradiol 3,17-disulfate requires precise sulfation of both phenolic (C3) and alcoholic (C17) hydroxyl groups. Two primary approaches dominate:

1.1.1 Single-Step Disulfation

A one-pot method employs excess sulfating agents to simultaneously sulfate both positions. Estradiol is dissolved in anhydrous pyridine, and sulfur trioxide-triethylamine complex (2.2 equivalents) is added under nitrogen. The reaction proceeds at 25°C for 24 hours, achieving >85% conversion. Pyridine acts as both solvent and base, neutralizing liberated protons.

1.1.2 Sequential Sulfation

For higher regiocontrol, a two-step process is used:

-

C3 Sulfation : Estradiol reacts with chlorosulfonic acid (1.1 equivalents) in dichloromethane at 0°C for 1 hour, selectively sulfating the phenolic C3-OH.

-

C17 Sulfation : The monosulfated intermediate is treated with sulfur trioxide-pyridine complex (1.1 equivalents) in tetrahydrofuran at 40°C for 6 hours.

Salt Formation and Purification

Post-sulfation, the disulfated product is neutralized with potassium hydroxide (2.4 equivalents) in methanol-water (3:1). The dipotassium salt precipitates upon cooling and is purified via:

-

Recrystallization : From hot ethanol/water (yield: 78%).

-

Ion-Exchange Chromatography : Using Dowex 50WX4 resin to replace residual sodium ions with potassium.

Optimization of Reaction Conditions

Critical Parameters for Disulfation

Key variables influencing yield and purity include:

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Sulfating Agent | SO3·Et3N or ClSO3H | SO3·Et3N favors completeness |

| Solvent | Pyridine or THF | Pyridine enhances reactivity |

| Temperature | 25–40°C | Higher temps accelerate C17 sulfation |

| Equivalents of SO3 | 2.0–2.2 | Prevents over-sulfation |

Table 1 : Reaction optimization for beta-estradiol 3,17-disulfate synthesis.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance efficiency:

-

Flow Sulfation : Estradiol and SO3·Et3N are mixed in a microreactor (residence time: 10 min) at 50°C, achieving 92% conversion.

-

In-Line Neutralization : Potassium hydroxide is introduced downstream, enabling immediate salt formation and reducing side reactions.

Analytical Characterization

Structural Confirmation

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (D2O, 400 MHz): δ 7.15 (d, H-1), 4.40 (t, H-17), 3.90–3.70 (m, H-3).

-

¹³C NMR : Sulfation shifts C3 and C17 signals downfield by 2.5–3.0 ppm.

Mass Spectrometry (MS):

-

ESI-MS : m/z 543.1 [M-2K+2H]⁻, confirming molecular weight (604.75 g/mol).

Purity Assessment

High-Performance Liquid Chromatography (HPLC):

-

Column: C18, 5 μm, 250 × 4.6 mm

-

Mobile Phase: 20 mM KH2PO4 (pH 3.0)/acetonitrile (70:30)

Challenges and Solutions

Regioselectivity Issues

The alcoholic C17-OH is less reactive than the phenolic C3-OH. To address this:

-

Microwave Assistance : 15-minute microwave irradiation at 60°C improves C17 sulfation yield by 30%.

-

Protecting Groups : Temporary protection of C3-sulfate with benzyl groups prior to C17 sulfation, though rarely used industrially due to added steps.

Byproduct Formation

Over-sulfation or desulfation byproducts are minimized by:

-

Stoichiometric Control : Limiting SO3 equivalents to 2.2.

-

Low-Temperature Quenching : Rapid cooling to -20°C post-reaction.

Applications in Research

化学反应分析

Types of Reactions

1,3,510-Estratriene-3,17beta-diol disulfate dipotassium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form estrone disulfate.

Reduction: Reduction reactions can convert it back to estradiol.

Substitution: The sulfate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

Oxidation: Estrone disulfate

Reduction: Estradiol

Substitution: Various substituted estradiol derivatives

科学研究应用

1,3,510-Estratriene-3,17beta-diol disulfate dipotassium salt has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its role in hormone regulation and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic uses in hormone replacement therapy and cancer treatment.

作用机制

The compound exerts its effects primarily through the inhibition of glutathione S-transferases. These enzymes play a crucial role in detoxifying harmful substances in the body. By inhibiting these enzymes, 1,3,510-estratriene-3,17beta-diol disulfate dipotassium salt can modulate the detoxification process and influence various biochemical pathways .

相似化合物的比较

Table 1: Key Properties of β-Estradiol 3,17-Disulfate and Analogs

| Compound | CAS Number | Sulfation Sites | Molecular Weight (g/mol) | Counterion | Key Application |

|---|---|---|---|---|---|

| β-Estradiol 3,17-disulfate dipotassium | 17046-60-5 | 3, 17 | 471.6 | K⁺ | GST inhibition, metabolic studies |

| β-Estradiol 3-glucuronide-17-sulfate | 604.75 | 3 (glucuronide), 17 | 604.75 | K⁺ | Excretion pathway studies |

| 17β-Estradiol 3-sulfate sodium | 4999-79-5 | 3 | 374.4 | Na⁺ | Quantitation in urine |

| Estradiol 3-sulfate-17β-glucuronide | 10392-35-5 | 3, 17 (glucuronide) | 604.75 | K⁺ | Biliary excretion modeling |

| 17β-Estradiol-d₄ 3-sulfate sodium | 352431-50-6 | 3 | 378.5 | Na⁺ | MS internal standard |

生物活性

Beta-Estradiol 3,17-disulfate dipotassium salt (E3G17S) is a sulfated derivative of estradiol that plays a significant role in estrogen metabolism and biological activity. This compound is characterized by its dual sulfate modifications at the 3 and 17 positions, enhancing its solubility and altering its biological interactions compared to other estrogens. This article delves into its biological activity, mechanisms of action, and implications for health and disease.

- Chemical Formula : C18H19K2O8S2

- Molecular Weight : 511.708 g/mol

- CAS Number : 17046-60-5

The dipotassium salt form of E3G17S increases its solubility in aqueous environments, making it more bioavailable for biological processes.

Biological Activity Overview

E3G17S exhibits various biological activities primarily linked to its role as a reservoir for estradiol. While E3G17S itself is biologically inactive, it can be converted back into active estradiol through enzymatic processes involving steroid sulfatase and β-glucuronidases. This conversion is crucial for maintaining estrogen levels in tissues and regulating physiological functions.

Table 1: Comparison of Estradiol Derivatives

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Estrone Sulfate | Sulfated Steroid | Inactive; precursor to estrone |

| Estradiol | Steroid | Active estrogen |

| Estradiol 3-sulfate | Glucuronide | Active metabolite |

| This compound | Sulfated Steroid | Inactive; reservoir for estradiol |

- Estrogenic Activity : As a metabolite of estradiol, E3G17S retains some estrogenic properties, influencing reproductive and endocrine functions. It acts as a biomarker for measuring estrogen exposure in biological fluids such as urine and blood.

- Inhibition of Kynurenine Aminotransferases (KAT) : Research indicates that E3G17S has the potential to inhibit human KAT isozymes, which are involved in the metabolism of tryptophan. The presence of the 17-sulfate moiety significantly enhances its inhibitory potency compared to other estrogens .

Case Study 1: Fetal Hormonal Regulation

A study involving fetal sheep demonstrated that infusions of estradiol-3-sulfate increased activity in the hypothalamus-pituitary-adrenal (HPA) axis during late gestation. This suggests that sulfoconjugated estrogens like E3G17S can enhance hormonal responses critical for parturition .

Case Study 2: Estrogen Exposure Measurement

E3G17S serves as a reliable biomarker for long-term estrogen exposure due to its stability against enzymatic degradation. This property makes it valuable in research on estrogen-dependent diseases such as breast cancer and endometriosis .

Applications in Research and Medicine

E3G17S is being explored for various applications:

- Diagnostic Tools : Its stability makes it suitable for developing diagnostic assays to measure estrogen levels in clinical settings.

- Therapeutic Interventions : Understanding its conversion pathways may lead to new treatments for hormone-related conditions by manipulating estrogen levels within the body.

常见问题

Basic Research Questions

Q. How should β-estradiol 3,17-disulfate dipotassium salt be stored and handled to ensure stability in experimental settings?

- Methodological Answer : Store at -20°C in a desiccator to prevent hygroscopic degradation. For handling, use P3-type gloves , protective eyewear, and a respirator to mitigate acute toxicity risks (classified as Acute Toxicity Category 4) . Dissolve in water at ≤50 mg/mL for stock solutions, as the compound is water-soluble but may degrade in organic solvents like DMSO without stabilization .

Q. What analytical methods are recommended for characterizing purity and sulfation sites in this compound?

- Methodological Answer : Use LC-MS with deuterated internal standards (e.g., 17β-estradiol-2,4,16,16-d₄₃-sulfate) to quantify sulfation efficiency and validate purity ≥95% . For structural confirmation, employ ¹H-NMR to resolve the 3- and 17-sulfate groups, referencing the InChI key

CPIZVUIARARPNO-LBARCDFESA-N.

Q. How does sulfation at the 3- and 17-positions affect estrogen receptor (ER) binding affinity?

- Methodological Answer : Perform competitive binding assays using ERα/β isoforms. Sulfation reduces ER affinity by >90% compared to free estradiol, as the sulfate groups sterically hinder receptor interaction. Validate via SPR (surface plasmon resonance) with immobilized ER and kinetic analysis (kon/koff) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of β-estradiol 3,17-disulfate dipotassium salt across tissues?

- Methodological Answer : Conduct tissue-specific sulfotransferase (SULT) profiling . For example, SULT1E1 dominates hepatic sulfation, while placental metabolism involves SULT1A1. Use siRNA knockdown in cell models (e.g., HepG2) to isolate pathway contributions . Cross-validate with isotopic tracer studies (³⁵S-labeled sulfate) to quantify sulfation rates .

Q. What experimental designs are optimal for studying this compound’s role as an estrogen reservoir in hormone-sensitive cancers?

- Methodological Answer : Employ xenograft models (e.g., MCF-7 tumors) with β-estradiol 3,17-disulfate dipotassium salt infusion. Monitor tumor growth and compare to free estradiol controls. Use LC-MS/MS to measure intratumoral hydrolysis to active estradiol, correlating with ERK/MAPK pathway activation .

Q. How can batch-to-batch variability in sulfation efficiency impact reproducibility in cell-based assays?

- Methodological Answer : Implement quality control protocols :

- Peptide content analysis to quantify sulfate-to-estradiol ratios.

- HPLC-UV at 280 nm to detect unsulfated impurities (<5% threshold) .

- Pre-test each batch in luciferase ER reporter assays to confirm consistent bio-inactivity .

Data Contradiction Analysis

Q. Why do some studies report negligible estrogenic activity for this compound, while others observe weak ER activation?

- Resolution : Variability arises from hydrolysis during experiments. In cell media with high arylsulfatase activity (e.g., fetal bovine serum), sulfate groups are cleaved, regenerating active estradiol. To prevent this:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。